molecular formula C7F12N2S B3251112 1,3,4-Thiadiazole, 2,5-dihydro-2,2-bis(trifluoromethyl)-5-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]- CAS No. 20708-15-0

1,3,4-Thiadiazole, 2,5-dihydro-2,2-bis(trifluoromethyl)-5-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-

Cat. No.: B3251112
CAS No.: 20708-15-0
M. Wt: 372.14 g/mol
InChI Key: XKRHRXGLOIGZFI-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazole, 2,5-dihydro-2,2-bis(trifluoromethyl)-5-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]- is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-Thiadiazole derivatives typically involves the cyclization of appropriate precursors under specific conditions

Industrial Production Methods

Industrial production of such compounds often involves multi-step synthesis processes, including the preparation of intermediates, purification, and final product isolation. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,3,4-Thiadiazole derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the thiadiazole ring to form dihydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions on the ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the thiadiazole ring.

Scientific Research Applications

    Chemistry: Used as building blocks for the synthesis of more complex molecules.

    Biology: Investigated for their antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored as potential drug candidates for treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of agrochemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3,4-Thiadiazole derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic or biological effects. The exact mechanism depends on the specific derivative and its target.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Thiadiazole: Another thiadiazole isomer with different chemical properties and applications.

    1,3,4-Oxadiazole: A related heterocyclic compound with oxygen instead of sulfur.

    1,3,4-Triazole: A nitrogen-rich heterocycle with distinct reactivity and uses.

Uniqueness

1,3,4-Thiadiazole derivatives are unique due to their specific ring structure and the presence of trifluoromethyl groups, which can significantly influence their chemical and biological properties. These compounds often exhibit enhanced stability, lipophilicity, and bioactivity compared to their non-fluorinated counterparts.

Properties

IUPAC Name

5-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)-2,2-bis(trifluoromethyl)-1,3,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7F12N2S/c8-3(9,10)1(4(11,12)13)2-20-21-5(22-2,6(14,15)16)7(17,18)19
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKRHRXGLOIGZFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(F)(F)F)C(F)(F)F)N=NC(S1)(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7F12N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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